molecular formula C15H11ClN2OS B5775523 N-(1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide

N-(1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide

Cat. No.: B5775523
M. Wt: 302.8 g/mol
InChI Key: SNLYFZFIIJBCST-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide typically involves the coupling of 2-aminobenzenethiol with aromatic aldehydes or acyl chlorides. One common method includes the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as coupling agents in dimethyl formamide as the solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar coupling reactions. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various halogenated benzothiazole compounds .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial growth by targeting bacterial enzymes or proteins essential for cell wall synthesis. In cancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide
  • N-(1,3-benzothiazol-2-yl)-2-bromobenzamide
  • N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzothiazole derivatives. Its chloro and methyl groups contribute to its unique chemical reactivity and biological properties .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-9-6-7-10(11(16)8-9)14(19)18-15-17-12-4-2-3-5-13(12)20-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLYFZFIIJBCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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